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Compound of Interest

Methyl 4-amino-2,6-
Compound Name:
difluorobenzoate

Cat. No.: B071006

A detailed guide for researchers and drug development professionals on the structural
elucidation of methyl 4-amino-2,6-difluorobenzoate analogs through X-ray crystallography.

While crystallographic data for methyl 4-amino-2,6-difluorobenzoate is not readily available
in the public domain, this guide provides a comparative analysis of structurally related
fluorinated aminobenzoate derivatives. By examining the crystal structures of these analogs,
researchers can gain valuable insights into the impact of substituent positioning and functional
group modifications on molecular conformation, packing, and intermolecular interactions, which
are critical for rational drug design and materials science.

Comparison of Crystallographic Data

The following tables summarize the key crystallographic parameters for selected derivatives,
offering a quantitative basis for comparison.

Table 1: Crystal Data and Structure Refinement for Ethyl 4-amino-3,5-difluorobenzoate and a
Diazene Derivative.[1]
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Parameter

Ethyl 4-amino-3,5-
difluorobenzoate ()

Diethyl 4,4’-(diazene-1,2-
diyl)bis(3,5-
difluorobenzoate) (lll)

Chemical Formula CoHoF2NO2 C1sH14FaN204
Formula Weight 201.17 414.32

Crystal System Monoclinic Monoclinic
Space Group P21/n P2i/c

a (A) 7.9715 (3) 8.8519 (4)

b (A) 8.1293 (3) 10.9703 (5)

c (A 14.3312 (5) 9.3879 (4)

B (°) 94.135 (1) 104.991 (2)
Volume (A3) 924.96 (6) 880.81 (7)

A 4 2
Temperature (K) 100 (2) 100 (2)
Radiation (A) Mo Ka (A =0.71073) Mo Ka (A = 0.71073)
R-factor (R1) 0.0406 0.0434

wR: (all data) 0.1118 0.1165

Table 2: Crystal Data for a Photoactive Methyl Benzoate Derivative.[2]

Parameter

Methyl 4-bromo-3-((2,6-
difluorophenyl)diazenyl) benzoate

Chemical Formula C14HoBrrF2N20:2
Crystal System Triclinic
Space Group P-1

Special Feature

Two rotomeric molecules in the asymmetric unit
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Experimental Protocols

The methodologies employed for obtaining the crystallographic data are crucial for
reproducibility and for designing future experiments.

Synthesis of Ethyl 4-amino-3,5-difluorobenzoate[1]

A detailed four-step synthesis was utilized to obtain ethyl 4-amino-3,5-difluorobenzoate. The
process started from 4-bromo-2,6-difluoroaniline and involved a cyanation reaction followed by
hydrolysis and esterification.

Single-Crystal X-ray Diffraction[1][2]

For the structural analysis, single crystals of the compounds were mounted on a diffractometer.
The data for the compounds in Table 1 was collected at a low temperature to minimize thermal
vibrations.

Instrumentation:

o Ethyl 4-amino-3,5-difluorobenzoate and its diazene derivative: A SuperNova diffractometer
with an AtlasS2 detector was used.[1]

o Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate: Data was collected on a Bruker
SMART APEX2 CCD diffractometer with a rotating anode source (MoKa radiation,
A=0.71073 A) and an Oxford Cryosystems nitrogen gas-flow apparatus.[2]

Data Collection and Refinement: The crystal structures were solved using direct methods and
refined by full-matrix least-squares on F2. All calculations for the compounds in Table 1 were
performed using the SHELXTL software package.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for X-ray crystallography, from sample
preparation to structure elucidation.
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Caption: Experimental workflow for X-ray crystallography.
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Signaling Pathways and Logical Relationships

The structural information obtained from X-ray crystallography is fundamental in understanding
structure-activity relationships (SAR), a key concept in drug development.
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Caption: Relationship between crystal structure and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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